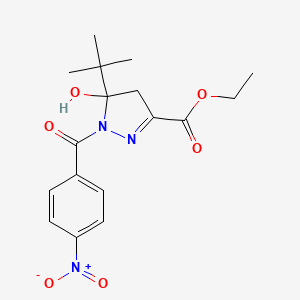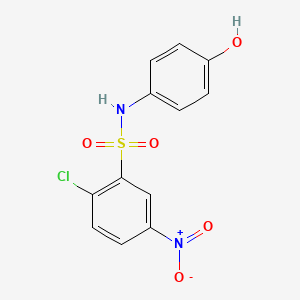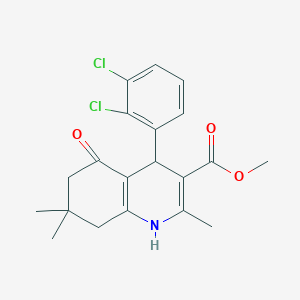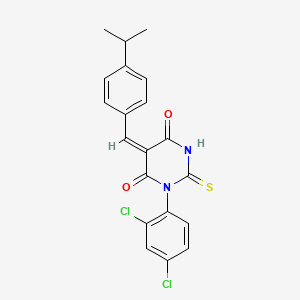![molecular formula C15H22N2O B5210692 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B5210692.png)
3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol, also known as MBZP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol involves its interaction with various cellular targets such as enzymes, receptors, and ion channels. 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol has also been shown to modulate the activity of certain receptors such as GABA-A receptors, which are involved in the regulation of neuronal excitability. Furthermore, 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol has been shown to interact with ion channels such as voltage-gated potassium channels, which are involved in the regulation of membrane potential.
Biochemical and Physiological Effects:
3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol can induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol can improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol has several advantages as a research tool, such as its well-established synthesis method, high purity, and low toxicity. However, 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol also has certain limitations, such as its limited solubility in aqueous solutions and its potential for non-specific interactions with cellular targets.
Future Directions
There are several future directions for research on 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol. One potential direction is the development of 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of the role of 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol in the regulation of neuronal excitability and synaptic plasticity. Furthermore, the use of 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol as a chiral selector in analytical chemistry could be further explored to develop more efficient separation methods.
Conclusion:
In conclusion, 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol is a chemical compound that has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. The synthesis method of 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol is well-established, and it has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. However, further research is needed to fully understand the mechanism of action of 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol and to develop 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol involves the condensation of 3-methylbutanal and o-phenylenediamine followed by reduction with sodium borohydride. The resulting product is purified through column chromatography to obtain pure 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol. This synthesis method has been well-established and is widely used in research laboratories.
Scientific Research Applications
3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In material science, 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol has been utilized as a chiral selector for the separation of enantiomers.
properties
IUPAC Name |
3-[1-(3-methylbutyl)benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)9-10-17-14-7-4-3-6-13(14)16-15(17)8-5-11-18/h3-4,6-7,12,18H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFQYHBILVZMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Methyl-butyl)-1H-benzoimidazol-2-yl]-propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5210614.png)


![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)
![N-allyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5210660.png)




![N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide](/img/structure/B5210689.png)



![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210698.png)